Isomeric Identity Confirmation: Structural Divergence Between Two C25H30BrN3O4S Chemotypes and Procurement Implications
The formula C25H30BrN3O4S describes at least two distinct chemical entities that cannot be substituted for one another. The piperazinyl isomer (SpectraBase KtCXcxgDodo) features a 4‑(phenylmethyl)piperazine linked via a propanoyl‑sulfonyl bridge to the indoline core [1], whereas the piperidine‑carboxamide isomer (EVT‑15087501) contains a piperidine‑3‑carboxamide bearing an N‑(4‑methylphenyl)methyl group with the sulfonyl attached directly at the indoline 6‑position . InChI comparison confirms non‑identity: the piperazinyl isomer InChI begins InChI=1S/C25H30BrN3O4S/c1‑2‑23(30)29‑10‑8‑20‑16‑21(26) [1], while the piperidine‑carboxamide isomer begins InChI=1S/C25H30BrN3O4S/c1‑3‑24(30)29‑12‑10‑19‑13‑21(26) . No head‑to‑head biological comparison of these two isomers has been published. However, based on class‑level SAR from indole‑3‑sulfonamide NNRTI programs, piperidine N‑substituent changes alone can shift HIV‑1 RT IC50 from 2.0 nM to >545 nM [2], establishing that the structural differences between these isomers are sufficient to produce functionally unrelated compounds.
| Evidence Dimension | Structural identity (InChI and IUPAC name divergence) |
|---|---|
| Target Compound Data | Isomer A (piperazinyl): InChI=1S/C25H30BrN3O4S/c1-2-23(30)29-10-8-20-16-21(26)17-22(25(20)29)34(32,33)15-9-24(31)28-13-11-27(12-14-28)18-19-6-4-3-5-7-19/h3-7,16-17H,2,8-15,18H2,1H3 [1] |
| Comparator Or Baseline | Isomer B (piperidine-carboxamide): InChI=1S/C25H30BrN3O4S/c1-3-24(30)29-12-10-19-13-21(26)23(14-22(19)29)34(32,33)28-11-4-5-20(16-28)25(31)27-15-18-8-6-17(2)7-9-18/h6-9,13-14,20H,3-5,10-12,15-16H2,1-2H3,(H,27,31) |
| Quantified Difference | Structurally non-identical; different IUPAC names, distinct connectivity (piperazine vs. piperidine core; phenylmethyl vs. methylphenylmethyl substituent; sulfonyl linkage position differs) |
| Conditions | InChI structural representation; no biological assay comparison available |
Why This Matters
Procurement of C25H30BrN3O4S without verifying the specific isomer (via InChIKey, NMR, or vendor CoA) risks acquiring a compound with entirely different biological activity, invalidating experimental results.
- [1] SpectraBase Compound ID KtCXcxgDodo. 1H-Indole, 5-bromo-2,3-dihydro-7-[[3-oxo-3-[4-(phenylmethyl)-1-piperazinyl]propyl]sulfonyl]-1-(1-oxopropyl)-. Wiley Science Solutions. View Source
- [2] Li X, Gao P, Huang B, et al. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. Bioorg Med Chem Lett. 2016. View Source
